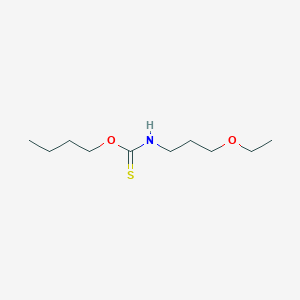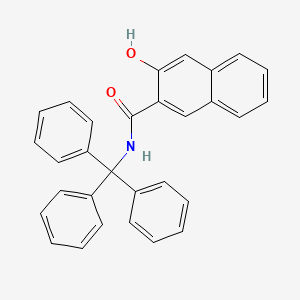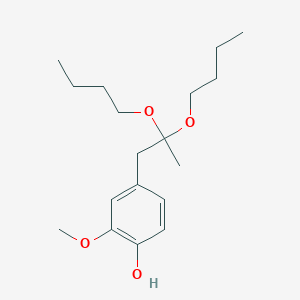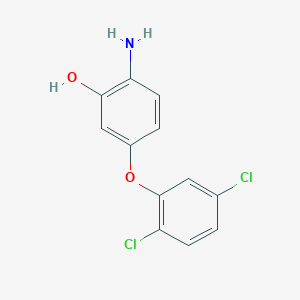![molecular formula C12H13NO3 B14364515 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol CAS No. 94039-69-7](/img/structure/B14364515.png)
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol typically involves the reaction of isoquinoline with a suitable diol derivative under specific conditions. One common method involves the use of isoquinoline and glycidol in the presence of a base catalyst to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoquinoline moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted isoquinoline compounds.
Aplicaciones Científicas De Investigación
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
- 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-propane-1,3-diol
- 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-ethanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol
Comparison: 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is unique due to its specific substitution pattern on the isoquinoline ring and the presence of the propane-1,2-diol moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
94039-69-7 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-isoquinolin-4-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-7-10(15)8-16-12-6-13-5-9-3-1-2-4-11(9)12/h1-6,10,14-15H,7-8H2 |
Clave InChI |
JFCRVNZKNGZNLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)



![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)

![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)



![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
